Biochemical Isoform Selectivity: INCB40093 vs. Idelalisib vs. Parsaclisib—Head-to-Head Isozyme Panel Comparison
INCB40093 exhibits a distinct biochemical selectivity profile across the class I PI3K isozyme panel when compared with idelalisib and parsaclisib using data generated under comparable biochemical assay conditions. INCB40093 inhibits PI3Kδ with an IC50 of 31 nM, whereas its IC50 values against PI3Kα, PI3Kβ, and PI3Kγ are 28,912 nM, 3,751 nM, and 2,297 nM, respectively. This translates to selectivity ratios of approximately 932-fold over PI3Kα, 121-fold over PI3Kβ, and 74-fold over PI3Kγ [1]. Idelalisib, in comparison, shows PI3Kα, PI3Kβ, and PI3Kγ IC50 values of 820 nM, 565 nM, and 89 nM respectively alongside a PI3Kδ IC50 of 2.5 nM, yielding selectivity ratios of 328-fold, 226-fold, and 36-fold [1]. The considerably larger selectivity gap for INCB40093 over PI3Kα and PI3Kβ represents a differentiated selectivity fingerprint relative to idelalisib [2].
| Evidence Dimension | PI3K isoform selectivity (biochemical IC50) |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 31 nM; PI3Kα IC50 = 28,912 nM; PI3Kβ IC50 = 3,751 nM; PI3Kγ IC50 = 2,297 nM |
| Comparator Or Baseline | Idelalisib: PI3Kδ IC50 = 2.5 nM; PI3Kα IC50 = 820 nM; PI3Kβ IC50 = 565 nM; PI3Kγ IC50 = 89 nM |
| Quantified Difference | INCB40093 selectivity ratio: 932× (α), 121× (β), 74× (γ). Idelalisib selectivity ratio: ~328× (α), ~226× (β), ~36× (γ). INCB40093 shows ~2.8-fold higher selectivity over PI3Kα and ~3.4-fold higher selectivity over PI3Kβ vs. idelalisib. |
| Conditions | Biochemical enzyme activity assays; IC50 values compiled in Cancers (Basel) published review Table 1; all from recombinant purified enzyme assays. |
Why This Matters
Higher selectivity over PI3Kα and PI3Kβ reduces the probability of isoform-driven metabolic and cardiovascular off-target effects, a key consideration for in vivo experimental design and translational procurement.
- [1] Visentin A, Imbergamo S, Gurrieri C, et al. Lights and Shade of Next-Generation PI3K Inhibitors in Chronic Lymphocytic Leukemia. OncoTargets and Therapy. 2020;13:9679-9688. doi:10.2147/OTT.S268899. (See Table 1 for comparative PI3K isozyme IC50 data.) View Source
- [2] Shin N, Li YL, Mei S, et al. INCB040093 Is a Novel PI3Kδ Inhibitor for the Treatment of B Cell Lymphoid Malignancies. Journal of Pharmacology and Experimental Therapeutics. 2018;364(1):120-130. doi:10.1124/jpet.117.244947. View Source
